RET Kinase Inhibitor Selectivity Profile: 2-Chloro-5-fluoropyrazine as a Privileged Scaffold for Gatekeeper and Solvent-Front Mutant Targeting
2-Chloro-5-fluoropyrazine serves as a core scaffold in the synthesis of selective RET kinase inhibitors that demonstrate potent activity against clinically relevant resistance mutations. The resulting lead compound exhibits strong inhibitory effects on RET wild-type, RET V804M (gatekeeper mutant), and RET G810R (solvent-front mutant), with a biochemical IC50 of 6 nM against RET [1]. In contrast, unsubstituted pyrazine or pyridine analogs in the same chemical series typically exhibit 10- to 50-fold higher IC50 values (>60-300 nM) against the same target under comparable assay conditions [2].
| Evidence Dimension | Biochemical inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 6 nM against RET (wild-type) |
| Comparator Or Baseline | Unsubstituted pyrazine/pyridine analogs: IC50 typically >60-300 nM |
| Quantified Difference | ≥10-fold improved potency |
| Conditions | In vitro biochemical kinase inhibition assay; RET (unknown origin) [1] |
Why This Matters
For procurement decisions in medicinal chemistry programs targeting resistant kinase mutations, this scaffold delivers demonstrably superior starting potency, reducing the optimization burden required to achieve clinical candidate profiles.
- [1] BindingDB BDBM50437056 / ChEMBL2403369. Affinity Data: IC50 = 6 nM against RET (Novartis Institutes for Biomedical Research data, curated by ChEMBL). View Source
- [2] US Patent US20220332731A1. Nitrogen-Containing Polycyclic Fused Ring Compound, Pharmaceutical Composition Thereof, Preparation Method Therefor and Use Thereof. 2022. (Discloses comparative RET inhibition data for pyrazine-containing analogs). View Source
